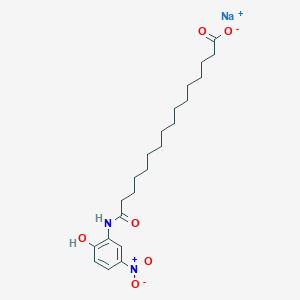

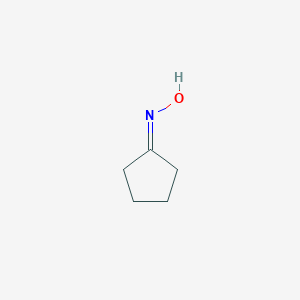

![molecular formula C7H8O3 B041619 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 24363-23-3](/img/structure/B41619.png)

7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Descripción general

Descripción

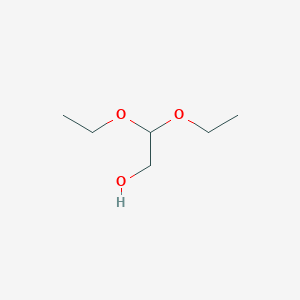

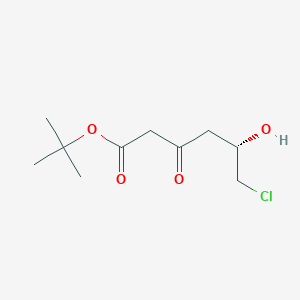

“7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the molecular formula C7H8O3 . It is used as an intermediate in the synthesis of 4,4-dialkyl-2-butenolides .

Synthesis Analysis

A method for the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester, a related compound, has been described. The first step is a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate .

Molecular Structure Analysis

The molecular structure of “7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” can be represented by the InChI string: InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9) . This indicates the presence of a bicyclic structure with an oxygen atom incorporated into one of the rings .

Chemical Reactions Analysis

The compound is involved in the synthesis of 4,4-dialkyl-2-butenolides, based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond . In another synthesis involving a related compound, a Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate is used .

Physical And Chemical Properties Analysis

The molecular weight of “7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is 140.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 46.5 Ų .

Aplicaciones Científicas De Investigación

Organic Chemistry and Synthesis of Derivatives

Summary of the Application

7-Oxabicyclo[2.2.1]heptane derivatives, including 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, are important intermediates in the synthesis of a number of shikimic acid derivatives and other natural products . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .

Methods of Application or Experimental Procedures

The most common method for their synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another method involves the base-induced opening of the oxygen bridge of these types of compounds .

Results or Outcomes Obtained

These methods have been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products . They have also been used in the synthesis of 4,4-dialkyl-2-butenolides, based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .

Polymerization

Summary of the Application

Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives, including 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, generate useful polymers upon oxa ring openings .

Methods of Application or Experimental Procedures

The polymerization process involves the opening of the oxygen bridge of these types of compounds .

Results or Outcomes Obtained

The resulting polymers have a wide range of applications in various industries .

Radical-Induced Alkene Polymerizations

Summary of the Application

2-Methylidene-7-oxanorbornane, a derivative of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, has been used in radical-induced alkene polymerizations .

Methods of Application or Experimental Procedures

The process involves the use of 2-methylidene-7-oxanorbornane in radical-induced reactions .

Results or Outcomes Obtained

This method has been used to create a variety of polymers .

Synthesis of 4,4-Dialkyl-2-butenolides

Summary of the Application

7-Oxabicyclo[2.2.1]hept-5-ene derivatives are used as intermediates in the synthesis of 4,4-dialkyl-2-butenolides .

Methods of Application or Experimental Procedures

The synthesis involves a reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .

Results or Outcomes Obtained

The resulting 4,4-dialkyl-2-butenolides have various applications in the field of organic chemistry .

Herbicides

Summary of the Application

7-Oxanorbornane derivatives, including 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, have been found to be bioactive and have applications as herbicides .

Methods of Application or Experimental Procedures

These compounds can be applied to plants in a manner similar to other herbicides .

Results or Outcomes Obtained

These compounds have been found to be effective in controlling the growth of unwanted plants .

Propiedades

IUPAC Name |

7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZLZWREBWOZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(C1C(=O)O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390171 | |

| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

CAS RN |

24363-23-3 | |

| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

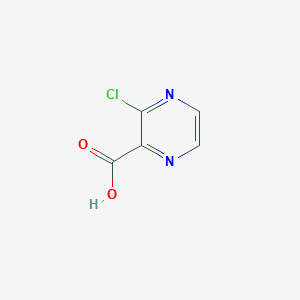

![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)